

Comparative Cross-Reactivity Analysis of BMS-986118

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G protein-coupled receptor 40 (GPR40) agonist, **BMS-986118**, focusing on its cross-reactivity and selectivity profile based on available preclinical data. **BMS-986118** has been developed as a potent and selective GPR40 agonist with a dual mechanism of action, promoting both glucose-dependent insulin and incretin secretion.[1][2]

Potency and Selectivity of BMS-986118

BMS-986118 is a potent, orally active, and selective GPR40 agonist with an EC50 of 0.07 μ M. [3] Preclinical studies have highlighted its high selectivity for GPR40. A key optimization in its development was the elimination of off-target activity at the peroxisome proliferator-activated receptor-gamma (PPARy), a common liability in earlier GPR40 agonists.[4]

Comparative Potency against GPR40

BMS-986118 has demonstrated potent activity against human, mouse, and rat GPR40. The table below compares the half-maximal effective concentration (EC50) of **BMS-986118** with another GPR40 agonist, TAK-875, in inositol monophosphate (IP1) accumulation assays.



Compound	Human GPR40 EC50 (nM)	Mouse GPR40 EC50 (nM)	Rat GPR40 EC50 (nM)
BMS-986118	9	4.1	8.6
TAK-875	6.6	6.5	10.4
Data sourced from IP1 assays.[4]			

Cross-Reactivity Profile

While comprehensive public data on the cross-reactivity of **BMS-986118** against a broad panel of receptors and enzymes is limited, its development focused on minimizing off-target effects.

Target	BMS-986118 Activity	Notes
GPR40 (FFAR1)	Agonist	Primary target.
PPARy	No significant activity	Optimized to overcome off- target activity seen in earlier compounds.[4]

Signaling Pathway and Mechanism of Action

BMS-986118 acts as an agonist at the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is primarily expressed on pancreatic β -cells and enteroendocrine L-cells. The activation of GPR40 by **BMS-986118** leads to a dual mechanism of action:

• Glucose-Dependent Insulin Secretion: In pancreatic β-cells, GPR40 activation potentiates glucose-stimulated insulin secretion (GSIS). This occurs through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, and DAG activates protein kinase C (PKC), both contributing to the amplification of insulin exocytosis in the presence of elevated glucose.

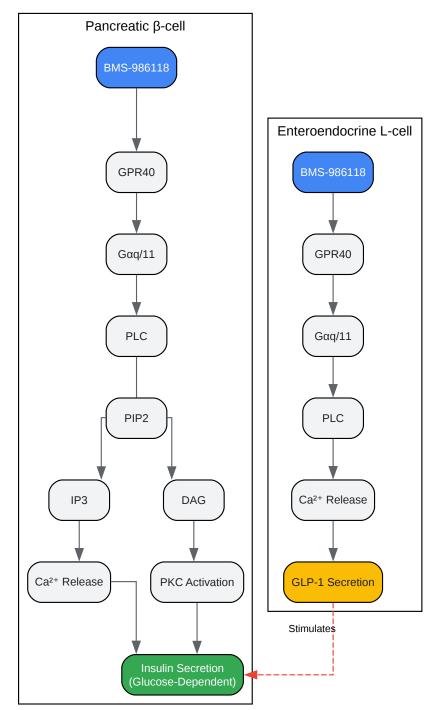






 Incretin Secretion: In enteroendocrine L-cells of the gut, GPR40 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1).[4] GLP-1 is an incretin hormone that further enhances glucose-dependent insulin secretion from pancreatic β-cells and has additional beneficial effects on glucose homeostasis.





BMS-986118 Signaling Pathway

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Caption: **BMS-986118** activates GPR40 in pancreatic β -cells and enteroendocrine L-cells.



Experimental Protocols

Detailed experimental protocols for the cross-reactivity studies of **BMS-986118** are not publicly available. However, the cited assays are standard methods in pharmacology and drug discovery. The following are generalized protocols for the types of experiments likely conducted.

Inositol Monophosphate (IP1) Accumulation Assay for GPR40 Potency

This functional assay is used to quantify the activation of $G\alpha q$ -coupled receptors like GPR40.

- Cell Culture: A stable cell line expressing the human, mouse, or rat GPR40 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media and conditions.
- Assay Preparation: Cells are seeded into 96-well or 384-well plates and grown to confluency.
- Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent IP1 degradation. Subsequently, cells are stimulated with varying concentrations of BMS-986118 or a reference compound (e.g., TAK-875) for a defined period (e.g., 30-60 minutes) at 37°C.
- Lysis and Detection: Cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, typically employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
- Data Analysis: The HTRF signal is inversely proportional to the IP1 concentration. A standard curve is used to determine the IP1 concentration in the samples. The data is then fitted to a four-parameter logistic equation to determine the EC50 value.

Peroxisome Proliferator-Activated Receptor Gamma (PPARy) Activity Assay

To assess off-target effects, a cell-based reporter gene assay is commonly used.

 Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for human PPARy and a reporter plasmid containing a PPAR response element (PPRE) linked

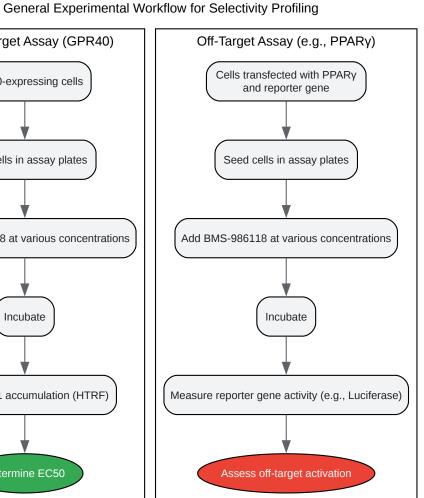


to a reporter gene (e.g., luciferase).

- Compound Incubation: The transfected cells are treated with various concentrations of BMS-986118, a known PPARy agonist (positive control, e.g., rosiglitazone), and a vehicle control for 18-24 hours.
- Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
- Data Analysis: The luminescence signal is normalized to a control for cell viability (e.g., a cotransfected β-galactosidase reporter or a cell viability assay). The fold activation relative to the vehicle control is calculated to determine any agonist activity of BMS-986118 at PPARy.



Primary Target Assay (GPR40) GPR40-expressing cells Seed cells in assay plates Add BMS-986118 at various concentrations Incubate Measure IP1 accumulation (HTRF) Determine EC50



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Caption: Generalized workflow for primary and off-target functional assays.



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